molecular formula C12H14O B2709668 4-(2-Methylpent-3-yn-2-yl)phenol CAS No. 2378506-93-3

4-(2-Methylpent-3-yn-2-yl)phenol

Cat. No.: B2709668
CAS No.: 2378506-93-3
M. Wt: 174.243
InChI Key: GDYPHTGICPZEEB-UHFFFAOYSA-N
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Description

4-(2-Methylpent-3-yn-2-yl)phenol is an organic compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol . It is characterized by a phenol group substituted with a 2-methylpent-3-yn-2-yl group at the para position. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpent-3-yn-2-yl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under basic conditions . Another method includes the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant in ethanol . These reactions typically require mild conditions and can be completed in a short time.

Industrial Production Methods

Industrial production of this compound often involves scalable and green synthesis protocols. These methods focus on efficiency and environmental sustainability, utilizing readily available reagents and minimizing hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpent-3-yn-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinones, while reduction produces alcohols .

Scientific Research Applications

4-(2-Methylpent-3-yn-2-yl)phenol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(2-Methylpent-3-yn-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the alkyne group can participate in π-π interactions. These interactions modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

4-(2-Methylpent-3-yn-2-yl)phenol can be compared with other phenolic compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-(2-methylpent-3-yn-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-4-9-12(2,3)10-5-7-11(13)8-6-10/h5-8,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYPHTGICPZEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(C)(C)C1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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